molecular formula C19H26N2O3 B1671413 gca-186 CAS No. 149950-61-8

gca-186

Cat. No.: B1671413
CAS No.: 149950-61-8
M. Wt: 330.4 g/mol
InChI Key: NVGVZWUORYLPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ICX5600010 involves several steps, starting with the preparation of the core uracil structure, followed by the introduction of the ethoxymethyl and isopropyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods for ICX5600010 are still under development, with a focus on optimizing yield and purity while minimizing environmental impact .

Chemical Reactions Analysis

ICX5600010 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ICX5600010 has a wide range of scientific research applications, including:

    Chemistry: It is used as a probe in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: It is being investigated for its potential as a biochemical tool to study cellular processes.

    Medicine: ICX5600010 is being explored as a potential drug candidate for various diseases, including cancer and neurological disorders.

Mechanism of Action

The mechanism of action of ICX5600010 involves its interaction with specific molecular targets within cells. It is believed to exert its effects by modulating the activity of certain enzymes and signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

ICX5600010 can be compared with other similar compounds, such as:

  • 6-(3’,5’-dimethylbenzyl)-1-methyl-5-isopropyluracil
  • 6-(3’,5’-dimethylbenzyl)-1-ethoxymethyl-5-methyluracil

These compounds share similar structural features but differ in the specific substituents attached to the uracil core. The uniqueness of ICX5600010 lies in its specific combination of ethoxymethyl and isopropyl groups, which confer distinct chemical and biological properties .

Biological Activity

GCA-186 is a compound that has garnered attention for its potential biological activities, particularly in the context of antiviral efficacy against HIV. This article delves into the synthesis, evaluation, and biological activity of this compound, supported by relevant data tables and research findings.

Synthesis and Antiviral Evaluation

The synthesis of this compound involved creating various analogues to assess their antiviral properties. A study published in 2008 explored the synthesis of 6-(trifluoromethylbenzyl) and 6-(fluorobenzyl) analogues of this compound and other related compounds. The primary goal was to determine whether these modifications could enhance the compound's activity against HIV-1, including both wild-type strains and those resistant to non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Key Findings:

  • Among the synthesized compounds, this compound demonstrated significant antiviral activity against wild-type HIV-1.
  • The most potent analogue, identified as compound 9i (1-(ethoxymethyl)-6-(3-fluorobenzyl)-5-isopropyluracil), exhibited an EC50 value of 0.02 µM, comparable to emivirine, a known NNRTI .
  • The study highlighted that several analogues maintained good activity against resistant HIV mutants, indicating the potential for developing effective treatments for resistant strains .

Biological Activity Data Table

CompoundEC50 (µM)Activity Against Wild-TypeActivity Against Resistant Mutants
This compoundNot specifiedYesYes
Compound 9i0.02Comparable to EmivirineMarginally better than Emivirine
Other AnaloguesVariesGoodVariable

Case Studies and Clinical Implications

Research on this compound has also included case studies examining its application in clinical settings. For instance, studies have shown that compounds like this compound can be pivotal in treating conditions such as Giant Cell Arteritis (GCA), where immunomodulatory effects are crucial.

Clinical Context:

  • In clinical settings, the efficacy of this compound has been evaluated alongside glucocorticoids (GC) and other therapies like Tocilizumab (TOC) for managing GCA. The combination therapies have shown improved outcomes in terms of remission rates and reduced GC dependency .

Summary of Biological Activity

This compound exhibits promising biological activity primarily through its antiviral effects against HIV. Its structural modifications have led to enhanced potency against both wild-type and resistant strains of the virus. Furthermore, its role in treating inflammatory conditions like GCA underscores its potential as a multifaceted therapeutic agent.

Properties

CAS No.

149950-61-8

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

6-[(3,5-dimethylphenyl)methyl]-1-(ethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C19H26N2O3/c1-6-24-11-21-16(10-15-8-13(4)7-14(5)9-15)17(12(2)3)18(22)20-19(21)23/h7-9,12H,6,10-11H2,1-5H3,(H,20,22,23)

InChI Key

NVGVZWUORYLPAL-UHFFFAOYSA-N

SMILES

CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC(=CC(=C2)C)C

Canonical SMILES

CCOCN1C(=C(C(=O)NC1=O)C(C)C)CC2=CC(=CC(=C2)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

6-(3,5-dimethylbenzyl)-1-(ethoxymethyl)-5-isopropyluracil
GCA 186
GCA-186
GCA186

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gca-186
Reactant of Route 2
Reactant of Route 2
gca-186
Reactant of Route 3
gca-186
Reactant of Route 4
Reactant of Route 4
gca-186
Reactant of Route 5
Reactant of Route 5
gca-186
Reactant of Route 6
gca-186

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.